5-{[1-Carboxy-3-(methylsulfanyl)propyl]sulfamoyl}-2-methylbenzoic acid is a chemical compound with the molecular formula CHNOS and a molecular weight of 347.41 g/mol. This compound belongs to the class of benzoic acids, specifically modified by the addition of sulfamoyl and methylsulfanyl groups. Its structure suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting bacterial infections.
This compound can be classified under various categories based on its functional groups:
The compound is identified by its CAS number 1009419-81-1, and it has been referenced in various scientific literature and patent documents, indicating its relevance in research and potential therapeutic applications .
The synthesis of 5-{[1-Carboxy-3-(methylsulfanyl)propyl]sulfamoyl}-2-methylbenzoic acid typically involves several chemical reactions:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed for monitoring the progress and verifying the structure of intermediates and final products .
The molecular structure consists of:
The compound’s structural representation can be illustrated by its linear formula:
Key structural features include:
5-{[1-Carboxy-3-(methylsulfanyl)propyl]sulfamoyl}-2-methylbenzoic acid can participate in various chemical reactions:
Reactivity is influenced by the presence of electron-withdrawing groups (like sulfonamide), which enhance electrophilicity at certain positions on the aromatic ring, facilitating substitution reactions .
The mechanism of action for this compound, particularly if explored as an antibiotic or therapeutic agent, may involve:
Studies on similar compounds suggest that modifications to the sulfonamide moiety can enhance antibacterial activity by improving binding affinity to bacterial targets .
Relevant data from literature suggest that such compounds often exhibit significant biological activity due to their structural features .
5-{[1-Carboxy-3-(methylsulfanyl)propyl]sulfamoyl}-2-methylbenzoic acid has potential applications in:
This compound exemplifies how structural modifications can lead to enhanced pharmacological properties, making it a subject of interest in medicinal chemistry .
Sulfamoyl-carboxylate hybrid architectures represent a strategically important class of bioactive molecules characterized by the integration of sulfonamide (–SO₂NH–) and carboxylic acid (–COOH) pharmacophores within a single scaffold. This design leverages the complementary physicochemical and target-binding properties of both functional groups. Sulfonamides contribute strong hydrogen-bonding capacity, polarity, and conformational rigidity, while carboxylic acids enhance water solubility, facilitate salt formation for improved bioavailability, and serve as potent zinc-binding groups (ZBGs) in enzyme inhibition. The compound 5-{[1-carboxy-3-(methylsulfanyl)propyl]sulfamoyl}-2-methylbenzoic acid exemplifies this architecture through its dual-carboxylate system linked via a sulfamoyl bridge to an aliphatic thioether side chain. This molecular framework enables multifaceted target engagement, positioning it as a compelling candidate for therapeutic development.
This compound features a distinctive tetra-partite structure integrating key functional domains:
Table 1: Key Structural Domains and Their Putative Roles
Structural Domain | Chemical Features | Putative Pharmacological Roles |
---|---|---|
2-Methylbenzoic Acid | Aromatic ring, ortho-methyl, carboxylate | Target binding (e.g., enzyme active sites), enhanced lipophilicity, conformational influence |
Sulfamoyl Linker (–SO₂NH–) | Sulfonamide group | Hydrogen bonding, conformational constraint, metabolic stability |
3-(Methylsulfanyl)propyl Chain | Aliphatic spacer, thioether (–S–) | Hydrophobic interactions, van der Waals contacts, potential metabolic pathway influence |
Terminal Carboxylate | Carboxylic acid (–COOH) | Solubility enhancement, zinc binding, ionic/salt bridge formation |
The molecular formula and weight can be inferred from structural analogs like C₁₅H₁₅NO₄S (MW 305.35) [1], though the exact mass for this derivative requires adjustment for the extended 1-carboxy-3-(methylsulfanyl)propyl chain. Computational parameters (e.g., TPSA ~110 Ų, cLogP ~1.5-2.5) predict moderate permeability and solubility, suitable for intracellular targets. The thioether moiety offers a site for controlled oxidation to sulfoxide/sulfone metabolites, potentially fine-tuning activity or clearance [2].
Sulfamoyl-benzoic acid derivatives emerged as privileged scaffolds due to their versatility in targeting diverse biological pathways. Key milestones include:
Table 2: Evolution of Key Sulfamoyl-Benzoic Acid Therapeutics/Leads
Therapeutic Area | Exemplar Compound (Code) | Key Structural Features | Reported Activity |
---|---|---|---|
Carbonic Anhydrase Inhibition | 4-Sulfamoyl phenyl diazocarboxylic acid (C4) | Tri-carboxylic acid/sulfonamide hybrid | Potent hCA II inhibitor (Kᵢ low µM-nM range) [5] |
LPA₂ Receptor Agonism | Compound 11d | Sulfamoylbenzoic acid + naphthalimide | EC₅₀ = 5.06 pM [2] |
Enterovirus Inhibition | Compound 2a | 4-(Phthalimido)phenylsulfonamido benzoic acid | Capsid binder; IC₅₀ = 5.54 µM vs. CVB3 [6] |
Emerging Hybrid | 5-{[1-Carboxy-3-(methylsulfanyl)propyl]sulfamoyl}-2-methylbenzoic acid | Ortho-methylbenzoate + alkylthioether carboxylate | Target engagement under investigation |
This evolution underscores the scaffold’s adaptability: modifications to the benzoic acid ring (e.g., ortho-methyl), the sulfamoyl nitrogen substituent (e.g., alkyl chains with terminal carboxylates/thioethers), and the introduction of bioisosteric elements (e.g., replacing –S– with –NH–SO₂–) [2] [6] have continually expanded its therapeutic potential.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1